6-((Tert-butyldimethylsilyloxy)methyl)pyridin-3-amine
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Overview
Description
6-((Tert-butyldimethylsilyloxy)methyl)pyridin-3-amine is a chemical compound characterized by a pyridine ring substituted with a tert-butyldimethylsilyloxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((Tert-butyldimethylsilyloxy)methyl)pyridin-3-amine typically involves the following steps:
Protection of the Pyridine Hydroxyl Group: The hydroxyl group on the pyridine ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of the Methyl Group: The protected pyridine is then subjected to a methylation reaction using a suitable methylating agent like methyl iodide (MeI) to introduce the methyl group at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 6-((Tert-butyldimethylsilyloxy)methyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 6-((Tert-butyldimethylsilyloxy)methyl)pyridin-3-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its protective silyl group makes it a valuable intermediate in multi-step synthetic routes.
Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with various biomolecules makes it a useful tool in understanding biological processes.
Medicine: The compound has potential applications in drug discovery and development. Its structural features allow it to be used as a precursor or intermediate in the synthesis of pharmaceuticals. It may also be explored for its therapeutic properties in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-((Tert-butyldimethylsilyloxy)methyl)pyridin-3-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
6-(Tert-butyldimethylsilyloxy)-3,4-dihydro-2H-pyran: A pyran derivative with similar protective silyl group.
6-((Tert-butyldimethylsilyloxy)acetaldehyde: A versatile reagent used in synthetic glycobiology.
Uniqueness: 6-((Tert-butyldimethylsilyloxy)methyl)pyridin-3-amine is unique due to its combination of a pyridine ring, a protective silyl group, and an amine group
Properties
Molecular Formula |
C12H22N2OSi |
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Molecular Weight |
238.40 g/mol |
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-amine |
InChI |
InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-11-7-6-10(13)8-14-11/h6-8H,9,13H2,1-5H3 |
InChI Key |
NCNJRHCOQULWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)N |
Origin of Product |
United States |
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